molecular formula C24H21ClN6O2 B2771727 N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207026-64-9

N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2771727
CAS No.: 1207026-64-9
M. Wt: 460.92
InChI Key: GUWRRWSVDHCDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This compound has emerged as a critical pharmacological tool for investigating the ALK2 signaling pathway , which plays a fundamental role in bone morphogenetic protein (BMP) signaling. Its primary research application is in the study of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by gain-of-function mutations in the ACVR1 gene, which leads to progressive heterotopic ossification. By selectively inhibiting the aberrant activity of mutant ALK2, this compound helps researchers elucidate the mechanisms driving pathological bone formation and evaluate potential therapeutic strategies in preclinical models . Furthermore, due to the involvement of ALK2 in various cancers and other diseases, this inhibitor is also valuable for exploring oncogenic signaling pathways, tumor microenvironment interactions, and angiogenesis, providing a versatile chemical probe for basic and translational research in bone biology and oncology.

Properties

CAS No.

1207026-64-9

Molecular Formula

C24H21ClN6O2

Molecular Weight

460.92

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H21ClN6O2/c1-15-7-8-17(11-16(15)2)20-12-21-23-28-31(24(33)29(23)9-10-30(21)27-20)14-22(32)26-13-18-5-3-4-6-19(18)25/h3-12H,13-14H2,1-2H3,(H,26,32)

InChI Key

GUWRRWSVDHCDOW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide, a compound with the molecular formula C23H19ClN6O2C_{23}H_{19}ClN_6O_2 and a molecular weight of approximately 446.9 g/mol, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, which contribute to its biological activity. The presence of a chlorobenzyl group and a dimethylphenyl moiety enhances its pharmacological properties. The IUPAC name for this compound is:

IUPAC Name: this compound

Key Properties

PropertyValue
Molecular FormulaC23H19ClN6O2C_{23}H_{19}ClN_6O_2
Molecular Weight446.9 g/mol
CAS Number1207020-87-8
PurityTypically 95%

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. It is believed to exert its effects by:

  • Binding to Enzymes and Receptors: The compound may interact with various enzymes and receptors that are critical for cellular signaling pathways.
  • Inhibition of Tumor Growth: Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various human cancer cell lines using assays such as MTT to determine cytotoxicity.

Case Study: Anticancer Evaluation

In a study investigating the anticancer effects of related pyrazolo[1,5-a][1,2,4]triazole derivatives:

  • Cell Lines Tested: SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Results: Compounds similar in structure exhibited IC50 values ranging from 1.2 nM to 48 nM across different cell lines.

This suggests that the compound may possess significant anticancer activity comparable to other known agents in this class.

In Vitro Studies

The compound has undergone various in vitro evaluations to assess its biological effects:

  • Apoptosis Induction: Flow cytometry analysis indicated that treatment with the compound resulted in increased apoptotic cell populations in HepG2 cells.
  • Mechanistic Insights: Further investigations are ongoing to elucidate the precise mechanisms through which this compound induces apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation of triazolo-pyrazine precursors with chlorobenzyl acetamide derivatives. Critical steps include:

  • Temperature control (e.g., 10–60°C) to prevent side reactions and ensure regioselectivity .
  • Catalyst selection (e.g., Lewis acids or palladium-based catalysts) to enhance reaction efficiency .
  • Purification : Use HPLC or column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product (>95% purity). Confirm purity via NMR and mass spectrometry .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the triazolo-pyrazine core and substituents (e.g., chlorobenzyl and dimethylphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed vs. calculated [M+H]+) .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structure, particularly for stereochemical confirmation .

Q. What structural features influence its potential bioactivity?

  • Methodological Answer :

  • Chlorobenzyl group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .
  • Triazolo-pyrazine core : Acts as a hydrogen-bond acceptor, facilitating interactions with enzymes (e.g., kinases) .
  • Dimethylphenyl moiety : Modulates steric effects and π-π stacking in receptor binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature gradients) .
  • In-line monitoring : Employ flow chemistry setups with real-time UV/Vis or IR spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry or reaction time to suppress their formation .

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols for variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .
  • Batch analysis : Re-test compound purity across studies; impurities >2% can skew IC50 values .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing chloro with fluoro or methoxy groups) and profile activity against target proteins .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize derivatives for synthesis .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions; monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human/rat plasma at 37°C; quantify parent compound remaining after 1–24 hours using LC-MS/MS .
  • LogP/pKa determination : Use shake-flask or potentiometric methods to predict solubility and ionization state in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.